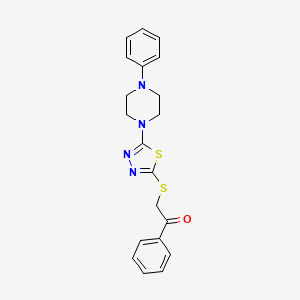

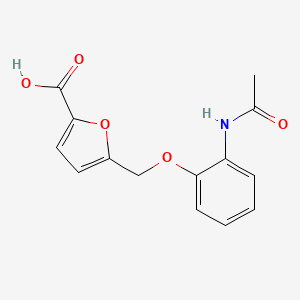

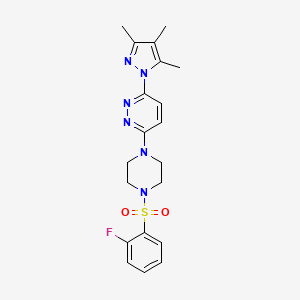

Ethyl 2-(difluoromethyl)-4-oxocyclohexane-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Catalysis and Coupling Reactions

Ethyl 2-oxocyclohexanecarboxylate has been identified as an effective ligand in copper-catalyzed coupling reactions, enabling the synthesis of a range of products including N-arylamides, N-arylimidazoles, aryl ethers, and aryl thioethers under mild conditions. This showcases its versatility and efficiency in facilitating nucleophilic substitution reactions which are fundamental in organic synthesis (Xin Lv & W. Bao, 2007).

Synthesis of Attractants and Pheromones

Research has demonstrated the enantioselective synthesis of Ethyl cis-5-Iodo-trans-2-methylcyclohexane-1-carboxylate, a compound known for its potent attractant properties for the Mediterranean fruit fly. This work underscores the compound's potential in the development of environmentally friendly pest control methods (A. Raw & E. Jang, 2000).

Organic Synthesis and Polymer Chemistry

Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate's oligomerization, catalyzed by horseradish peroxidase in the presence of cyclodextrin, illustrates its role in polymer chemistry. This reaction, conducted at room temperature, results in cross-linked polymers, indicating the compound's utility in creating novel polymer materials (Yan Pang, H. Ritter, & Monir Tabatabai, 2003).

Antimicrobial and Antioxidant Applications

The synthesis of Ethyl 2-(2,6-dioxocyclohexyl)-2-oxoacetate and its subsequent transformation into novel indazole bearing oxadiazole derivatives with antimicrobial properties showcases its applicability in medicinal chemistry. These derivatives have been explored for their antimicrobial activity, providing a pathway for the development of new therapeutic agents (Satish M. Ghelani, Hasmukh R. Khunt, & Y. Naliapara, 2017).

Photochemical Reactions

Ethyl 2-oxo-1-cyclohexanecarboxylate's involvement in photochemical reactions leading to the formation of ω-Substituted Esters further demonstrates its importance in organic chemistry. These reactions offer a pathway to synthesize complex organic molecules with potential applications in various fields, including pharmaceuticals (M. Tokuda, Yoshihiko Watanabe, & M. Itoh, 1978).

Propriétés

IUPAC Name |

ethyl 2-(difluoromethyl)-4-oxocyclohexane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14F2O3/c1-2-15-10(14)7-4-3-6(13)5-8(7)9(11)12/h7-9H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLAGCGJBGXPTOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(=O)CC1C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14F2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(Benzenesulfonyl)-1-[2-(dimethylamino)-1-phenylethyl]pyrrolo[3,2-b]quinoxalin-2-yl]benzamide](/img/structure/B2868362.png)

![N-(benzimidazolo[1,2-c]quinazolin-6-yl)-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2868366.png)

![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-9H-xanthene-9-carboxamide](/img/structure/B2868367.png)

![N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2868375.png)

![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2868377.png)

![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-2,6-difluorobenzamide](/img/structure/B2868378.png)